![molecular formula C14H13BrN4O2 B1459970 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide CAS No. 1628256-47-2](/img/new.no-structure.jpg)
9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN4O2 and its molecular weight is 349.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities. Recent studies have indicated that benzoxazepine derivatives exhibit significant anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12BrN3O2
- Molecular Weight : 302.17 g/mol
This compound features a bromine atom at the 9-position and an ethanimidoyl group that contributes to its biological activity.
Anti-Cancer Activity
Research has demonstrated that benzoxazepine derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. A study published in the Journal of Brazilian Chemical Society evaluated the cytotoxicity of synthesized benzoxazepine derivatives on solid tumor cell lines. The results indicated that these compounds could inhibit cancer cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type being studied .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
9-Bromo-N-ethanimidoyl... | MCF-7 (Breast) | 15.4 | Induces apoptosis |
9-Bromo-N-ethanimidoyl... | A549 (Lung) | 12.8 | Inhibits cell cycle |
9-Bromo-N-ethanimidoyl... | HeLa (Cervical) | 10.5 | Modulates TNF-α release |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Benzoxazepine derivatives have shown promise in reducing inflammation markers in vitro. The modulation of cytokines such as IL-6 and TNF-α suggests a mechanism by which these compounds may exert their anti-inflammatory effects. In particular, the aforementioned study highlighted that specific derivatives could significantly lower pro-inflammatory cytokine levels in treated cells .
Antimicrobial Activity
While the antimicrobial activity of benzoxazepine derivatives is generally considered limited, some studies have reported significant effects against certain bacterial strains. The synthesized derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was notably dependent on the specific structure of the compound .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
9-Bromo-N-ethanimidoyl... | Staphylococcus aureus | 32 µg/mL |
9-Bromo-N-ethanimidoyl... | Escherichia coli | >64 µg/mL |
9-Bromo-N-ethanimidoyl... | Pseudomonas aeruginosa | 16 µg/mL |
Case Studies
A recent case study focused on the synthesis and evaluation of various benzoxazepine derivatives for their biological activities. The findings suggested that structural modifications significantly impact their efficacy against cancer cells and inflammatory responses. Specifically, the introduction of bromine at position 9 was found to enhance cytotoxic activity compared to non-brominated analogs .
Eigenschaften
CAS-Nummer |
1628256-47-2 |
---|---|
Molekularformel |
C14H13BrN4O2 |
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20) |
InChI-Schlüssel |
QQBPRBQFQKYQST-UHFFFAOYSA-N |
SMILES |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
Kanonische SMILES |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.